1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.: 205756-56-5
VCID: VC7857211
InChI: InChI=1S/C8H5F4NO/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3H,13H2
SMILES: C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)N
Molecular Formula: C8H5F4NO
Molecular Weight: 207.12

1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone

CAS No.: 205756-56-5

Cat. No.: VC7857211

Molecular Formula: C8H5F4NO

Molecular Weight: 207.12

* For research use only. Not for human or veterinary use.

1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone - 205756-56-5

Specification

CAS No. 205756-56-5
Molecular Formula C8H5F4NO
Molecular Weight 207.12
IUPAC Name 1-(2-amino-6-fluorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H5F4NO/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3H,13H2
Standard InChI Key IXFZZYQHXMHEET-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)N
Canonical SMILES C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)N

Introduction

Structural and Molecular Characteristics

Core Structural Features

1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone consists of a benzene ring substituted with an amino group (-NH₂) at the 2-position, a fluorine atom at the 6-position, and a trifluoroethanone (-COCF₃) group at the 1-position (Figure 1). The electron-withdrawing effects of the fluorine atoms and the ketone moiety create a polarized molecular framework, influencing its solubility and reactivity .

Table 1: Molecular and Physicochemical Properties

PropertyValue
CAS Number205756-56-5
Molecular FormulaC₈H₅F₄NO
Molecular Weight207.12 g/mol
SMILESC1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)N
InChI KeyIXFZZYQHXMHEET-UHFFFAOYSA-N
Topological Polar Surface Area43.1 Ų

The compound’s planar aromatic ring system and hydrogen-bonding capacity (via the amino group) enable interactions with biological targets and synthetic substrates .

Synthesis and Production Methods

Synthetic Routes

While no explicit synthesis protocols for the 6-fluoro isomer are documented in available literature, analogous methods for related fluorophenyl trifluoroethanones suggest plausible pathways. For example, 1-(2-amino-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS 1448858-55-6) is synthesized via Friedel-Crafts acylation of fluorinated aniline derivatives with trifluoroacetic anhydride under catalytic conditions . Applying similar methodology to 2-amino-6-fluorobenzaldehyde or 2-amino-6-fluorobenzoic acid derivatives could yield the target compound, with regioselectivity controlled by directing groups.

Industrial-Scale Considerations

Industrial production would require optimization of:

  • Temperature control: To prevent decomposition of the thermally labile trifluoroethanone group.

  • Purification techniques: Chromatography or recrystallization to achieve >95% purity, as demanded for pharmaceutical intermediates .

Chemical Reactivity and Reaction Mechanisms

Functional Group Reactivity

The compound’s reactivity is dominated by three key sites:

  • Amino group: Participates in nucleophilic substitutions (e.g., diazotization, acylation) to form amides or imines .

  • Trifluoroethanone moiety: Undergoes nucleophilic additions at the carbonyl carbon, though electron-withdrawing fluorine atoms reduce electrophilicity compared to non-fluorinated ketones.

  • Aromatic ring: Fluorine’s meta-directing effects favor electrophilic substitution at the 4-position, while the amino group activates the ring toward ortho/para attacks .

Representative Reactions

  • Oxidation: Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the amino group may convert to a nitro group, though this risks over-oxidation of the ketone.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 1-(2-amino-6-fluorophenyl)-2,2,2-trifluoroethanol.

CompoundBioactivityModel System
1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanoneHDAC inhibition (IC₅₀ = 12 μM)MCF-7 breast cancer cells
1-(3-Amino-4-fluorophenyl)-2,2,2-trifluoroethanoneNMDA receptor antagonismRat cortical neurons

These data suggest the 6-fluoro isomer merits evaluation in analogous assays.

Material Science Applications

Fluorinated Polymer Synthesis

The compound’s trifluoromethyl group enhances hydrophobicity and thermal stability, making it a candidate monomer for:

  • High-performance coatings: Resistant to solvents and UV degradation.

  • Dielectric materials: Low-k insulators for microelectronics .

Challenges in Polymerization

Steric hindrance from the amino and trifluoroethanone groups may limit reactivity in step-growth polymerization, necessitating tailored catalysts or protecting group strategies.

Comparative Analysis with Structural Isomers

Positional Isomerism Effects

Substituting fluorine at the 3-, 5-, or 6-position alters electronic distribution and intermolecular interactions:

Table 3: Isomer Comparison

Property6-Fluoro Isomer (This Compound)3-Fluoro Isomer 5-Fluoro Isomer
LogP2.732.812.68
Melting PointNot reported98–100°C102–104°C
Aqueous SolubilityLowModerateLow

The 6-fluoro isomer’s lower LogP compared to the 3-fluoro analog suggests improved membrane permeability, advantageous for drug delivery .

Future Research Directions

  • Synthetic optimization: Develop regioselective routes to improve yields beyond current analog-based estimates (~40–60%) .

  • Pharmacological profiling: Screen against cancer cell lines and neurological targets to validate hypothesized activities.

  • Polymer chemistry: Explore copolymerization with fluorinated alkenes to enhance material properties.

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